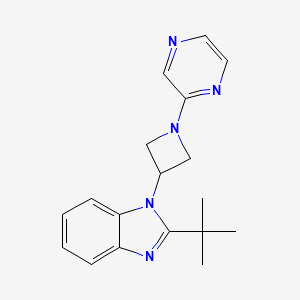![molecular formula C20H13Cl3F3N3O3 B2368673 2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide CAS No. 923224-94-6](/img/structure/B2368673.png)
2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide” is a complex organic molecule. It has a molecular formula of C20H9Cl3F5N3O3 . This compound is related to insecticides, specifically the benzoylurea class .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings, amide groups, and halogen substitutions. The presence of both electron-rich (amide) and electron-poor (trifluoromethyl, chloro) groups could make this molecule quite reactive .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures are often involved in various organic reactions. For example, the trifluoromethyl group can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Based on its molecular formula, it likely has a relatively high molecular weight. The presence of multiple halogens suggests it might be quite dense and possibly have a high boiling point .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research by Amaresh & Perumal (2000) describes a novel synthesis route for related pyridine carboxaldehydes, highlighting advanced methods in chemical synthesis (Amaresh & Perumal, 2000).
- Chemical Transformations : The work by Kuznecovs et al. (2020) discusses the transformation of related compounds into pyrrolidinones, demonstrating the versatility of these molecules in chemical reactions (Kuznecovs et al., 2020).
- Heterocyclic Chemistry : Savchenko et al. (2020) explore the cyclization of acetamides, including those similar to the compound , to form pyridinones, which are crucial in heterocyclic chemistry (Savchenko et al., 2020).
Biological Applications
- Antitumor Activity : Research by Marchand et al. (2009) indicates that related N-aryl(indol-3-yl)glyoxamides exhibit antitumor properties, suggesting potential applications in cancer treatment (Marchand et al., 2009).
- Herbicide Research : Studies by Grichar & Boswell (1986) and Kim & Bendixen (1987) demonstrate the use of related compounds in postemergence grass control, contributing to agricultural weed management (Grichar & Boswell, 1986); (Kim & Bendixen, 1987).
Pharmaceutical Development
- Drug Discovery : Patel et al. (2006) discuss the development of dopamine agonists for treating erectile dysfunction, illustrating the role of related compounds in medicinal chemistry (Patel et al., 2006).
properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-[(2,4-dichlorophenyl)methyl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3F3N3O3/c21-12-2-1-10(14(22)7-12)5-13-16(3-4-29(19(13)31)9-17(27)30)32-18-15(23)6-11(8-28-18)20(24,25)26/h1-4,6-8H,5,9H2,(H2,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOTKKUQKSPDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CN(C2=O)CC(=O)N)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

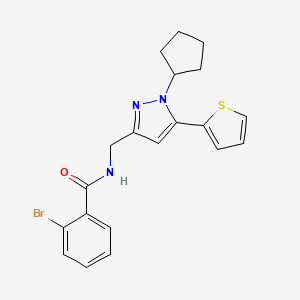
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)
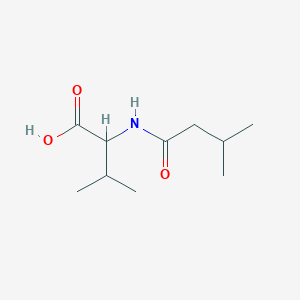
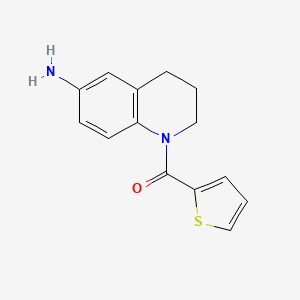
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)
![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)
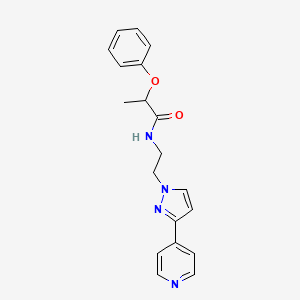
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)
![N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2368607.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)
![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)
